N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N5OS/c1-20-10(17-18-19-20)22-5-9(21)16-8-4-6(11(13,14)15)2-3-7(8)12/h2-4H,5H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHABOFCLYANBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS Number: 303091-10-3) is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological profile, including its synthesis, mechanisms of action, and biological effects based on recent studies.
The molecular formula of the compound is with a molecular weight of approximately 365.76 g/mol. The structure includes a chloro and trifluoromethyl group on the phenyl ring and a tetrazole moiety linked via a sulfur atom.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Detailed synthetic routes can vary but often include methods such as nucleophilic substitution and coupling reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that related compounds had IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar activity .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. For example, compounds featuring tetrazole moieties have been shown to bind to proteins involved in cell cycle regulation and apoptosis pathways. This binding can lead to increased apoptosis in cancer cells and decreased proliferation rates .
Case Studies
- Study on Antitumor Effects : A study focused on a series of tetrazole-containing compounds demonstrated that those with similar structural features to this compound exhibited significant cytotoxicity against A549 lung adenocarcinoma cells with IC50 values ranging from 0.5 to 3 µM .
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of related compounds in models of oxidative stress. The results indicated that these compounds could mitigate neuronal damage through antioxidant mechanisms .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole and benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus . The trifluoromethyl group in the compound may enhance its lipophilicity and biological activity, making it a candidate for further investigation as an antimicrobial agent.
Analgesic Properties
Studies have demonstrated that compounds targeting ion channels involved in pain pathways can provide analgesic effects. The incorporation of a tetrazole moiety has been linked to enhanced interaction with these channels, suggesting that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide may also exhibit pain-relieving properties .
Agrochemistry
Herbicidal Activity
The unique structural characteristics of this compound may allow it to act as a herbicide. Compounds with trifluoromethyl groups are often explored for their herbicidal properties due to their ability to disrupt metabolic processes in plants. Research into similar compounds has shown promising results in inhibiting weed growth while being less harmful to crops .
Materials Science
Development of Functional Materials
this compound can be utilized in the synthesis of functional materials. Its ability to form coordination complexes with transition metals opens avenues for developing new materials with tailored properties for electronic and catalytic applications .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide, and how are critical intermediates purified?
- The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example, chloroacetyl chloride is reacted with amine intermediates under controlled conditions (reflux in THF, monitored by TLC) to form the acetamide backbone . Purification often employs column chromatography or recrystallization using solvents like pet-ether .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for biological assays) . Single-crystal X-ray diffraction may resolve stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological activities have been reported for this compound?
- While direct data on this compound is limited, structurally related sulfanyl-acetamides exhibit antimicrobial, antifungal, and anticancer properties in vitro . Bioactivity is often linked to the trifluoromethyl group's electron-withdrawing effects and the tetrazole ring's metabolic stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group during synthesis?
- The trifluoromethyl group is sensitive to reaction conditions. Using continuous flow reactors improves heat distribution and reduces side reactions (e.g., hydrolysis) compared to batch processes . Catalytic systems like copper(I) iodide or palladium complexes may enhance coupling efficiency .
Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be addressed?
- Contradictions may arise from differences in assay protocols (e.g., cell lines, incubation times). Standardize testing using guidelines like OECD 423 for cytotoxicity. Validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) . Structural analogs suggest substituent polarity impacts membrane permeability, which should be quantified via logP measurements .
Q. What mechanistic studies are recommended to elucidate this compound's mode of action?
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to study target binding (e.g., enzyme inhibition). Molecular dynamics simulations can model interactions with biological targets (e.g., kinases or proteases) . Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways in vitro .
Q. What computational tools are suitable for predicting structure-activity relationships (SAR) in derivatives?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity . QSAR models using descriptors like topological polar surface area (TPSA) and molar refractivity predict absorption and toxicity . Software like Schrödinger Suite or AutoDock performs molecular docking to prioritize synthetic targets .
Methodological Guidance
- For Synthesis Challenges : Optimize trifluoromethyl group stability by maintaining anhydrous conditions and using scavengers like molecular sieves .
- For Bioassay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with dose-response curves (≥5 concentrations) .
- For Data Reproducibility : Pre-register protocols on platforms like Zenodo and share raw spectral data (NMR, MS) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
